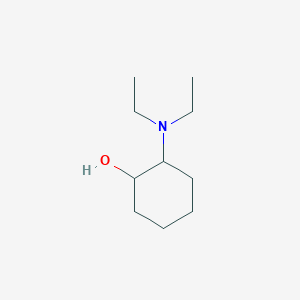
2-(Diethylamino)cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)cyclohexanol is an organic compound with the molecular formula C10H21NO It is a secondary amine and alcohol, characterized by a cyclohexane ring substituted with a diethylamino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Diethylamino)cyclohexanol can be synthesized through several methods. One common approach involves the Mannich reaction, where cyclohexanone reacts with diethylamine and formaldehyde. The reaction typically occurs under acidic conditions, leading to the formation of the desired product.
Another method involves the reduction of 2-(diethylamino)cyclohexanone using reducing agents such as sodium borohydride or lithium aluminum hydride. This reduction process converts the ketone group to a hydroxyl group, yielding this compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale Mannich reactions or reductions. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.
Major Products Formed
Oxidation: Formation of 2-(diethylamino)cyclohexanone.
Reduction: Formation of various amine derivatives.
Substitution: Formation of halogenated cyclohexane derivatives.
Scientific Research Applications
2-(Diethylamino)cyclohexanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as analgesic or anesthetic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)cyclohexanol involves its interaction with specific molecular targets. As an amine and alcohol, it can form hydrogen bonds and engage in electrostatic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Diethylamino)ethanol: Similar structure but with an ethyl group instead of a cyclohexane ring.
Cyclohexanol: Lacks the diethylamino group, making it less versatile in certain reactions.
2-(Diethylamino)cyclohexanone: The ketone analog of 2-(Diethylamino)cyclohexanol.
Uniqueness
This compound is unique due to the presence of both a diethylamino group and a hydroxyl group on a cyclohexane ring
Properties
CAS No. |
30727-30-1 |
|---|---|
Molecular Formula |
C10H21NO |
Molecular Weight |
171.28 g/mol |
IUPAC Name |
2-(diethylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-3-11(4-2)9-7-5-6-8-10(9)12/h9-10,12H,3-8H2,1-2H3 |
InChI Key |
DAWVZTZTFCFKJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1CCCCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Methoxymethoxy)methyl]inosine 5'-(dihydrogen phosphate)](/img/structure/B12932845.png)
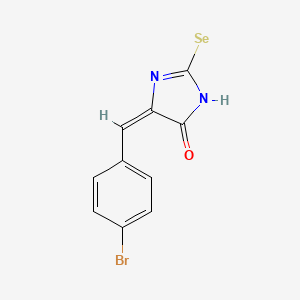
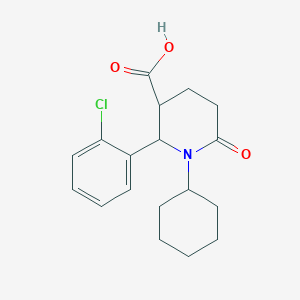
![9H-Purine-9-propanamide, 6-amino-N-[2-(1H-indol-3-yl)ethyl]-](/img/structure/B12932860.png)
![N-(2-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12932867.png)

![tert-Butyl 1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B12932892.png)
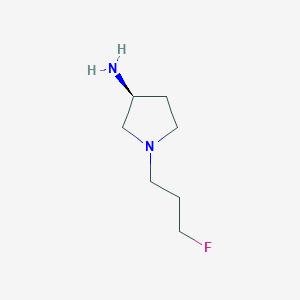
![{[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B12932900.png)
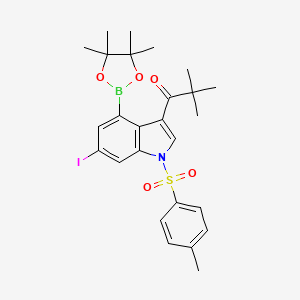

![2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B12932933.png)
![Benzenesulfonamide, 3-chloro-N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]-](/img/structure/B12932934.png)
